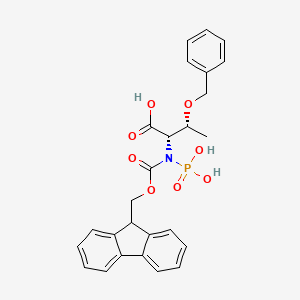
Fmoc-O-benzyl-D-phosphothreonine
描述
Fmoc-O-benzyl-D-phosphothreonine is a phosphorylated amino acid derivative used extensively in peptide synthesis. It is known for its stability and utility in solid-phase peptide synthesis (SPPS), particularly in the preparation of phosphothreonine-containing peptides. The compound is characterized by its molecular formula C26H26NO8P and a molecular weight of 511.5 .
准备方法
Synthetic Routes and Reaction Conditions
Fmoc-O-benzyl-D-phosphothreonine is synthesized using standard activation methods such as PyBOP and TBTU. The monoprotected phosphothreonine residue, once incorporated, is stable to piperidine . The synthesis involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the phosphorylation of the threonine residue with a benzyl group to protect the phosphate moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
Fmoc-O-benzyl-D-phosphothreonine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using secondary amines like piperidine, leading to the formation of a reactive intermediate.
Deprotection Reactions: The benzyl group protecting the phosphate can be removed under acidic conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine or piperazine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Phosphate Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the benzyl protecting group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, which can then be further utilized in peptide synthesis .
科学研究应用
Fmoc-O-benzyl-D-phosphothreonine is widely used in scientific research, particularly in the fields of:
作用机制
The mechanism of action of Fmoc-O-benzyl-D-phosphothreonine involves its incorporation into peptides during SPPS. The Fmoc group is removed to expose the amino group, allowing for the formation of peptide bonds. The benzyl-protected phosphate group ensures stability during synthesis and is removed under acidic conditions to yield the final phosphopeptide .
相似化合物的比较
Similar Compounds
Fmoc-O-benzyl-L-phosphothreonine: Similar in structure but differs in the chirality of the threonine residue.
Fmoc-O-benzyl-D-phosphoserine: Contains a serine residue instead of threonine.
Fmoc-O-benzyl-D-phosphotyrosine: Contains a tyrosine residue instead of threonine.
Uniqueness
Fmoc-O-benzyl-D-phosphothreonine is unique due to its specific use in the synthesis of D-phosphothreonine-containing peptides. Its stability and compatibility with standard SPPS methods make it a valuable tool in peptide synthesis .
属性
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(34-15-18-9-3-2-4-10-18)24(25(28)29)27(36(31,32)33)26(30)35-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,29)(H2,31,32,33)/t17-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRIMQXVSXHWMO-OSPHWJPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


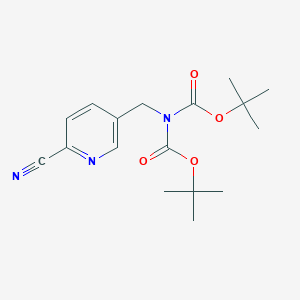
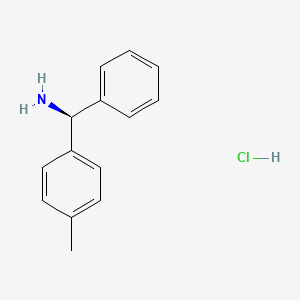


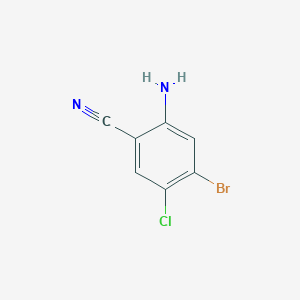

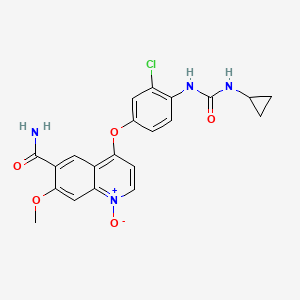
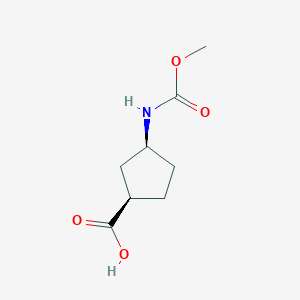
![1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid](/img/structure/B8218715.png)


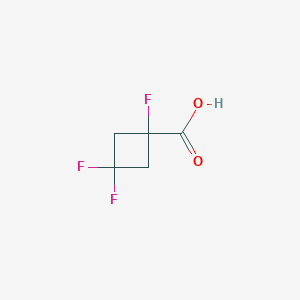
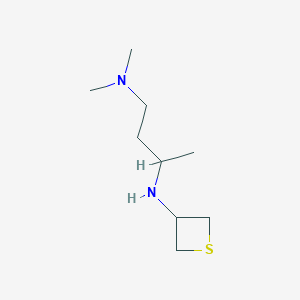
![Tert-butyl 3-ethyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8218753.png)
